molecular formula C7H6F2O2S B1421244 1,3-Difluoro-5-methylsulfonylbenzene CAS No. 171421-55-9

1,3-Difluoro-5-methylsulfonylbenzene

Cat. No. B1421244
M. Wt: 192.19 g/mol
InChI Key: FEVDSYDQNXTMPT-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-methylsulfonylbenzene is a chemical compound with the molecular formula C7H6F2O2S . It has a molecular weight of 192.19 g/mol .


Molecular Structure Analysis

The InChI code for 1,3-Difluoro-5-methylsulfonylbenzene is 1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 . The compound’s structure includes a benzene ring with two fluorine atoms and one methylsulfonyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Difluoro-5-methylsulfonylbenzene include a molecular weight of 192.19 g/mol . Other specific properties like boiling point, melting point, and density are not specified in the search results .

Scientific Research Applications

Nucleophilic Substitution Reactions

  • 1,3-Difluoro-5-methylsulfonylbenzene has been employed in nucleophilic substitution reactions. For instance, a study demonstrated the use of difluoro(phenylsulfanyl)methane for nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds, yielding α-gem-difluoromethylated adducts (Punirun et al., 2014).

Synthesis of Trifluoromethylated Compounds 2. The chemical has been used in the synthesis of trifluoromethylated compounds. A study described the preparation of 1,1,1-Trifluoro-3-phenylsulfonylpropene, a precursor for trifluoromethylated isoxazolidines, which were then transformed into trifluoromethylated syn-3-amino alcohols (Tsuge et al., 1995).

Cycloaddition Reactions 3. In another application, the difluoro(phenylsulfonyl)methyl group was instrumental in facilitating [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, leading to the synthesis of cyclic sulfoximines (Ye et al., 2014).

Alcohol Transformations 4. Studies also explored the nucleophilic addition of difluoromethyl phenyl sulfone to aldehydes and the transformation of the resulting alcohols (Stahly, 1989).

Polymer Synthesis and Properties 5. 1,3-Difluoro-5-methylsulfonylbenzene derivatives have been used in the synthesis of polymers like poly(arylene ether)s. A study examined how the alkyl chain length in the polymers affects their glass transition temperatures (Andrejevic et al., 2015).

properties

IUPAC Name

1,3-difluoro-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVDSYDQNXTMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674343
Record name 1,3-Difluoro-5-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-methylsulfonylbenzene

CAS RN

171421-55-9
Record name 1,3-Difluoro-5-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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